2-(1-(p-Tolyl)vinyl)aniline
Description
Contextualization within the Vinyl Aniline (B41778) Chemical Space
Vinyl anilines, characterized by the presence of both an amino group and a vinyl moiety attached to an aromatic ring, represent a privileged scaffold in organic chemistry. The electronic interplay between the electron-donating amino group and the π-system of the vinyl group imparts a unique reactivity profile, making them valuable substrates for a variety of transformations. 2-(1-(p-Tolyl)vinyl)aniline is a specific derivative within this class, distinguished by a p-tolyl substituent on the β-carbon of the vinyl group. This substitution pattern significantly influences the steric and electronic properties of the molecule, thereby modulating its reactivity in a predictable manner.
The general structure of 2-vinylanilines makes them ideal candidates for the construction of nitrogen-containing heterocyclic compounds due to the proximate reactive centers of the amine and the vinyl group. rsc.org These frameworks provide a direct and selective pathway for synthesizing a diverse range of heterocyclic systems. rsc.org
Significance as a Versatile Synthetic Precursor
The synthetic utility of this compound lies in its ability to participate in a wide array of chemical transformations, leading to the formation of complex and medicinally relevant heterocyclic structures. The presence of the aniline and vinyl functionalities allows for a diverse range of cyclization reactions.
One of the most prominent applications of 2-(arylvinyl)anilines, including the p-tolyl derivative, is in the synthesis of quinoline-based structures. For instance, research has demonstrated the iodine-mediated cyclization reaction between 2-(arylvinyl)anilines and acetophenones to produce 2-acylquinolines under metal-free and mild conditions. nwnu.edu.cn This method provides an efficient route to a variety of 2-acylquinoline derivatives. nwnu.edu.cn
Furthermore, palladium-catalyzed oxidative coupling reactions of 2-vinylanilines with isocyanides have been developed as a direct and efficient method for the synthesis of 2-aminoquinolines. rsc.org This procedure is noted for its operational simplicity and tolerance of various functional groups, yielding the desired products in good to excellent yields. rsc.org The versatility of 2-vinylanilines as precursors extends to the synthesis of other heterocyclic systems, such as indoles. rsc.org
The table below summarizes some key physicochemical properties of the parent 2-vinylaniline (B1311222) molecule, providing a baseline for understanding the characteristics of its derivatives like this compound.
| Property | Value |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.16 g/mol |
| Topological Polar Surface Area | 26.02 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Data for 2-Vinylaniline acs.org |
Overview of Current Academic Research Trajectories
Current research efforts are focused on expanding the synthetic repertoire of this compound and related vinyl anilines, as well as exploring their applications in the synthesis of novel functional materials and biologically active compounds. A significant area of investigation involves the development of new catalytic systems to achieve previously inaccessible transformations.
For example, a supporting information document related to the synthesis of substituted cinnolines mentions the preparation of this compound and provides its 13C NMR spectral data. rsc.org The characterization data is crucial for the unambiguous identification of the compound in various chemical reactions.
| Peak | Chemical Shift (ppm) |
| 1 | 143.8 |
| 2 | 139.6 |
| 3 | 133.7 |
| 4 | 132.1 |
| 5 | 129.8 |
| 6 | 129.4 |
| 7 | 129.0 |
| 8 | 127.3 |
| 9 | 117.8 |
| 10 | 117.5 |
| 11 | 110.6 |
| 13C NMR Data for this compound rsc.org |
Researchers are also exploring the use of vinyl anilines in multicomponent reactions to construct complex molecular scaffolds in a single step. The development of metal-free reaction conditions is another active area of research, aiming for more sustainable and cost-effective synthetic routes. nwnu.edu.cn The unique electronic and structural features of this compound make it an attractive substrate for these ongoing investigations, with the potential to yield novel methodologies and compounds with significant practical applications.
Structure
3D Structure
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-11-7-9-13(10-8-11)12(2)14-5-3-4-6-15(14)16/h3-10H,2,16H2,1H3 |
InChI Key |
JQHQCDWBKRABMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 1 P Tolyl Vinyl Aniline and Its Derivatives
Direct Synthesis Approaches to 2-(1-(p-Tolyl)vinyl)aniline
Direct synthetic routes to this compound primarily involve modern catalytic cross-coupling reactions and classical condensation strategies, which offer reliable pathways to the core vinyl aniline (B41778) structure.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely utilized methods for forming carbon-carbon bonds, and they represent a cornerstone in the synthesis of vinylarenes, including 2-vinylanilines. youtube.com The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling are two prominent examples of such transformations. acs.orgwikipedia.orgwikipedia.org
The Heck Reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 2-haloaniline (e.g., 2-iodoaniline) with 1-methyl-4-vinylbenzene (p-methylstyrene). The catalytic cycle generally begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. libretexts.org Subsequent coordination and insertion of the alkene, followed by β-hydride elimination, yields the substituted alkene product and regenerates the active palladium catalyst. libretexts.org Typical catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), often used with phosphine (B1218219) ligands and a base like triethylamine. wikipedia.org
The Suzuki-Miyaura Reaction provides an alternative and highly efficient route, coupling an organohalide with an organoboron species. wikipedia.org To synthesize the target compound, a 2-haloaniline (e.g., 2-bromoaniline) can be reacted with a vinylboronic acid derivative, such as (1-(p-tolyl)vinyl)boronic acid, in the presence of a palladium catalyst and a base. nih.gov A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a carbonate base. orgsyn.org The Suzuki reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov
These palladium-catalyzed methods are well-established for generating 2-vinylanilines, which are noted as readily accessible substrates for further chemical transformations. researchgate.netacs.org
Manganese, as an earth-abundant and inexpensive metal, has garnered increasing interest in catalysis. nih.gov While manganese-pincer complexes have proven effective in various transformations involving anilines, such as the selective N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, their application in the direct vinylation of anilines to form structures like this compound is not as extensively documented as palladium-based systems. nih.govbeilstein-journals.orgrsc.org
Current research on manganese catalysis with anilines tends to focus on C-N bond formation rather than the C-C bond formation required for vinylation. rsc.org For example, manganese complexes have been successfully used to catalyze the N-methylation of anilines using methanol (B129727) under mild conditions. nih.gov While manganese has been used in multi-component reactions to synthesize vinylphosphines, the direct coupling of an aniline with a vinyl group to form the specific 2-vinylaniline (B1311222) scaffold remains a less-explored area. researchgate.net Therefore, compared to the well-established palladium-catalyzed routes, manganese-catalyzed procedures for this specific synthesis are less common.
Condensation reactions offer a classical yet powerful approach to alkene synthesis. The Wittig Reaction is a cornerstone of this class, enabling the formation of a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide. masterorganicchemistry.comorganic-chemistry.org This method is highly effective for synthesizing this compound.
The synthesis can be envisioned through the reaction of 2-aminoacetophenone (B1585202) with a p-tolyl-substituted phosphonium ylide. The key steps are:
Preparation of the Phosphonium Ylide : A p-methylbenzyl halide (e.g., 4-methylbenzyl bromide) is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. This salt is then deprotonated with a strong base (such as n-butyllithium) to generate the nucleophilic ylide. mnstate.edu
Reaction with the Carbonyl : The generated ylide attacks the carbonyl carbon of 2-aminoacetophenone. This leads to the formation of a four-membered oxaphosphetane intermediate. organic-chemistry.org
Formation of the Alkene : The oxaphosphetane intermediate rapidly decomposes to yield the desired alkene, this compound, and a stable byproduct, triphenylphosphine oxide. masterorganicchemistry.commnstate.edu
The necessary precursor, 2-aminoacetophenone, can be synthesized via several established methods, including the reduction of ortho-nitroacetophenone. guidechem.com The Wittig reaction provides a reliable and high-yielding route that allows for precise control over the placement of the double bond. nih.gov
Synthesis of Substituted 2-(1-(p-Tolyl)vinyl)anilines
The synthesis of substituted derivatives of this compound is typically achieved by employing starting materials that already bear the desired functional groups. The synthetic methodologies described in section 2.1, particularly palladium-catalyzed couplings and Wittig reactions, are well-suited for incorporating a wide range of substituents onto the aromatic rings.
Halogen atoms (F, Cl, Br, I) can be incorporated onto the aniline ring of the target molecule by starting with a pre-halogenated aniline precursor. researchgate.net For instance, a palladium-catalyzed coupling reaction can be performed using a 2-bromo or 2-iodoaniline (B362364) that contains additional halogen substituents at other positions on the ring. nih.gov This approach allows for the regioselective synthesis of diverse halogenated vinylanilines. The reactivity of aryl halides in these couplings generally follows the order I > Br >> Cl. wikipedia.org
| Halogenated Aniline Precursor | Potential Halogenated Product |
|---|---|
| 2-Bromo-4-chloroaniline | 4-Chloro-2-(1-(p-tolyl)vinyl)aniline |
| 2-Bromo-5-fluoroaniline | 5-Fluoro-2-(1-(p-tolyl)vinyl)aniline |
| 4,5-Dichloro-2-iodoaniline | 4,5-Dichloro-2-(1-(p-tolyl)vinyl)aniline |
| 2-Iodo-4-methylaniline | 4-Methyl-2-(1-(p-tolyl)vinyl)aniline |
Similarly, the introduction of various alkyl and alkoxy groups onto the aromatic framework is accomplished by using appropriately substituted starting materials. mdpi.com For syntheses involving palladium-catalyzed cross-coupling, substituted 2-haloanilines or substituted arylboronic acids can be used. For condensation routes like the Wittig reaction, substituted 2-aminoacetophenones or substituted benzyl (B1604629) halides can serve as the precursors. This strategy provides a straightforward and modular approach to generating a library of derivatives with diverse electronic and steric properties. nih.gov
| Substituted Precursor 1 (Aniline Derivative) | Substituted Precursor 2 (Coupling Partner) | Potential Substituted Product |
|---|---|---|
| 4-Methoxy-2-bromoaniline | (1-(p-Tolyl)vinyl)boronic acid | 4-Methoxy-2-(1-(p-tolyl)vinyl)aniline |
| 5-Methyl-2-iodoaniline | 1-Methyl-4-vinylbenzene | 5-Methyl-2-(1-(p-tolyl)vinyl)aniline |
| 2-Bromoaniline | (1-(3,4-Dimethylphenyl)vinyl)boronic acid | 2-(1-(3,4-Dimethylphenyl)vinyl)aniline |
| 2-Amino-5-methoxyacetophenone | (4-Methylbenzyl)triphenylphosphonium bromide | 5-Methoxy-2-(1-(p-tolyl)vinyl)aniline |
N-Substitution Patterns (e.g., N-benzyl, N-methyl)
The introduction of substituents at the nitrogen atom of this compound is a key step in creating a diverse range of derivatives for further chemical synthesis. Methodologies for N-benzylation and N-methylation are well-established in aniline chemistry and can be adapted for this specific scaffold.
N-benzylation is commonly achieved through several routes. One direct method involves the reaction of the parent aniline with a benzyl halide, such as benzyl bromide or benzyl chloride. dergipark.org.tr To avoid the formation of di-substituted products, this reaction requires careful control of stoichiometry and conditions. dergipark.org.tr An alternative, two-step approach involves the initial reaction of the aniline with benzaldehyde (B42025) to form a Schiff base (imine), which is subsequently reduced to the N-benzyl aniline using a reducing agent like sodium borohydride. dergipark.org.tr A more recent, catalyst- and additive-free method involves the reaction of primary amines with (E)-2-arylidene-3-cyclohexenones, proceeding through an imine condensation–isoaromatization pathway to yield 2-benzyl N-substituted anilines. nih.gov
N-methylation can be accomplished by reacting the aniline with methylating agents. A common laboratory-scale method uses dimethyl sulfate. chemicalbook.com Another established industrial process involves the reaction of aniline with methanol in the presence of a catalyst, such as a copper-chromium oxide system, at elevated temperatures (200 to 250 °C) and pressures. google.com A patented method describes the synthesis of N-methyl aniline by reacting mono-chlorobenzene with mono-methylamine in the presence of a copper chloride catalyst at temperatures between 215 to 225 °C, achieving high yields. google.com
The table below summarizes common synthetic approaches for N-substitution of anilines, which are applicable to this compound.
| Substitution | Method | Reagents | Key Features |
| N-benzyl | Direct Benzylation | Benzyl halide (e.g., Benzyl bromide) | Requires careful control to prevent di-substitution dergipark.org.tr |
| N-benzyl | Reductive Amination | Benzaldehyde, Sodium borohydride | Two-step process via a Schiff base intermediate dergipark.org.tr |
| N-methyl | Alkylation | Dimethyl sulfate, Sodium hydroxide | Standard laboratory procedure chemicalbook.com |
| N-methyl | Catalytic Methylation | Methanol, Copper-Chromium catalyst | High temperature and pressure industrial process google.com |
Reaction Condition Optimization for Efficiency and Selectivity
Optimizing reaction conditions is paramount for maximizing the efficiency of synthetic routes and ensuring the selective formation of the desired product. This involves a multi-faceted approach focusing on the catalyst system, solvent and temperature parameters, and purification strategies.
Catalyst System Design and Ligand Effects
The choice of catalyst and associated ligands can dramatically influence the outcome of a chemical reaction, dictating its rate, yield, and selectivity.
In reactions involving vinyl anilines, palladium-based catalysts are frequently employed. The ligand coordinated to the palladium center plays a crucial role. For instance, in the intramolecular hydroaminocarbonylation of 2-(1-methylvinyl)aniline derivatives, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been used as a ligand to achieve high yield and regioselectivity in the synthesis of dihydroquinolone derivatives. researchgate.net
Ligand design can be a powerful tool for controlling reaction pathways. Research on the synthesis of heterocycles from 2-chloro-N-(2-vinyl)aniline demonstrated that different phosphine ligands could selectively steer the reaction toward different products. nih.gov While one ligand system predominantly formed dibenzazepine, other ligands selectively yielded carbazoles or acridines from the same starting material, highlighting the profound impact of the ligand's steric and electronic properties on the catalytic cycle. nih.gov
Furthermore, the design of bifunctional ligands has been shown to be effective in facilitating C–N cross-coupling reactions in greener solvents like water. acs.org Ligands can be engineered to enhance their incorporation into micelles, creating microreactors that improve catalytic efficiency and reagent transport, thereby offering an alternative to traditional organic solvents. acs.org
Solvent and Temperature Parameter Influence
Solvent and temperature are fundamental parameters that govern reaction kinetics and selectivity. The choice of solvent can affect reactant solubility, catalyst stability, and the transition state energies of competing reaction pathways. While traditional organic solvents such as toluene (B28343), DMF, and 1,4-dioxane (B91453) are common, there is a growing interest in more sustainable alternatives like aqueous micellar solutions. acs.org
Temperature control is critical for managing reaction rates and minimizing side product formation. For N-methylation of aniline using methanol and a copper-chromium catalyst, temperatures in the range of 200 to 250 °C are required to drive the reaction. google.com In another process for making N-methyl aniline, the reaction is maintained at 215 to 225 °C under pressure to keep the reactants in the liquid phase. google.com In contrast, some modern synthetic methods are designed to proceed under milder conditions, such as at room temperature or slightly elevated temperatures (e.g., 80 °C), to improve energy efficiency and substrate tolerance. chemicalbook.com The optimal temperature is often determined empirically for each specific transformation to balance reaction speed with product purity.
Advanced Isolation and Purification Strategies (e.g., Column Chromatography)
Following the chemical reaction, the isolation and purification of the target compound are essential to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is a cornerstone technique for this purpose. dergipark.org.trresearchgate.net
In this method, a stationary phase, typically silica (B1680970) gel, is packed into a column. The crude reaction mixture is loaded onto the top of the column, and a mobile phase (eluent), which is a solvent or a mixture of solvents, is passed through the column. researchgate.net Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. researchgate.net
The selection of the eluent system is critical for achieving effective separation. A gradient of solvent polarity, for instance, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, allows for the sequential elution of compounds with different polarities. researchgate.net Fractions are collected and can be analyzed by methods such as thin-layer chromatography (TLC) to identify those containing the pure product. researchgate.net For complex mixtures or to achieve very high purity, more advanced techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC) may be employed. thermofisher.com
The table below outlines key optimization parameters and their effects on the synthesis of aniline derivatives.
| Parameter | Variable | Effect on Reaction | Example |
| Catalyst/Ligand | Ligand Structure | Controls selectivity and reaction pathway | Different phosphine ligands on a Pd catalyst selectively form carbazoles, acridines, or dibenzazepines nih.gov |
| Solvent | Polarity/Type | Affects solubility, catalyst activity, and can enable "green" chemistry | Use of aqueous micellar solutions as an alternative to organic solvents like toluene or DMF acs.org |
| Temperature | Reaction Heat | Influences reaction rate and selectivity; can control product phase | N-methylation of aniline with methanol requires high temperatures (200-250 °C) google.com |
| Purification | Chromatographic Method | Isolates and purifies the final product from the crude mixture | Separation of N-benzylanilines using column chromatography with a suitable solvent system dergipark.org.tr |
Chemical Reactivity and Transformation Pathways of 2 1 P Tolyl Vinyl Aniline
Cyclization Reactions and Heterocycle Formation
The unique structural arrangement of 2-(1-(p-Tolyl)vinyl)aniline, featuring a vinyl group ortho to an amino group on a benzene (B151609) ring, makes it an ideal precursor for a variety of cyclization reactions to synthesize valuable heterocyclic scaffolds.
Quinolines are a significant class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry and material science. The structure of this compound provides a direct route to quinoline (B57606) derivatives through intramolecular cyclization.
One common strategy involves the acid-catalyzed cyclization of o-aminocinnamonitriles, which can be derived from related aniline (B41778) precursors. Although direct cyclization of this compound to form quinolines is a feasible pathway, many synthetic methodologies utilize related starting materials and catalysts to achieve this transformation. For instance, the synthesis of quinoline derivatives can be achieved through various named reactions like the Skraup, Combes, and Doebner-Miller syntheses, which involve the condensation of anilines with other reagents followed by cyclization. iipseries.org
Recent advancements have focused on developing more efficient and environmentally friendly methods. For example, cascade reactions of 2-fluorobenzaldehyde (B47322) with heterocyclic ketene (B1206846) aminals have been developed to produce 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives in a one-step, catalyst-free process. acs.org Palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines also provide a denitrogenative route to quinolines. nih.gov Furthermore, indium(III) chloride has been used as a catalyst in the aza-Diels-Alder reaction to synthesize green/blue light-emitting quinolines from anilines and other reactants. nih.gov
Table 1: Examples of Synthesized Quinoline Derivatives
| Derivative | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Methyl-2-(p-tolyl)quinoline | C₁₇H₁₅N | 233.31 | - |
| 2-(4-Bromophenyl)-4-methylquinoline | C₁₆H₁₂BrN | 298.18 | 66-67 |
| 6-Chloro-2-(p-methoxyphenyl)quinoline | C₁₆H₁₂ClNO | 270.73 | 156-158 |
| 2-(6-Methoxy-2-(p-tolyl)quinolin-4-yl)aniline | C₂₃H₂₀N₂O | 340.42 | 156-158 |
| 2-(6-Methyl-2-(p-tolyl)quinolin-4-yl)aniline | C₂₃H₂₀N₂ | 324.42 | - |
This table presents a selection of quinoline derivatives synthesized through various methods, highlighting their structural diversity.
Cinnoline (B1195905), an isomer of other naphthyridines like quinoxaline (B1680401) and phthalazine, is an aromatic heterocyclic compound with the formula C₈H₆N₂. wikipedia.org The synthesis of cinnoline scaffolds from this compound can be envisioned through a diazotization reaction followed by intramolecular cyclization. The amino group of the aniline can be converted to a diazonium salt, which can then react with the adjacent vinyl group to form the six-membered nitrogen-containing ring characteristic of the cinnoline core.
The classical Richter cinnoline synthesis involves the cyclization of an alkyne derivative of an aryl diazonium salt. wikipedia.org While direct application to this compound is not explicitly detailed in the provided search results, the general principle of diazotization followed by cyclization is a well-established method for forming cinnoline structures. wikipedia.orgresearchgate.net Modern synthetic methods often employ regioselective metalation of the cinnoline scaffold to introduce functional groups. uni-muenchen.de
The synthesis of indole (B1671886) and carbazole (B46965) derivatives can be achieved through intramolecular C–H amination reactions. These reactions involve the formation of a carbon-nitrogen bond by activating a C–H bond within the same molecule.
For the formation of indole systems, a related strategy involves the palladium-catalyzed reaction of anilines with vinyl azides. rsc.org This process proceeds through a proposed mechanism involving the formation of a palladium-nitrene intermediate which then undergoes intramolecular C-H insertion. rsc.org Another approach is the transition-metal-free synthesis of indoles via an SNAr-based "aromatic metamorphosis" of thiaarenes. kyoto-u.ac.jp
Carbazole synthesis often relies on the intramolecular C–H amination of N-aryl-2-aminobiphenyls. chim.it Transition metal catalysts, such as palladium, are frequently used to facilitate this transformation. acs.org A one-pot synthesis of carbazoles can be achieved through a palladium(II)-catalyzed reaction of N-aryl-2-aminopyridines with potassium aryltrifluoroborates. rsc.org Furthermore, a practical, transition-metal-free method for preparing carbazoles involves the sequential inter- and intramolecular nucleophilic aromatic substitution of dibenzothiophene (B1670422) dioxides with anilines. kyoto-u.ac.jp The synthesis of carbazole alkaloids has also been accomplished through the palladium-catalyzed ortho C–H arylation of aniline carbamates with diazonium salts under mild conditions. acs.org
A powerful strategy for constructing complex molecules involves tandem reactions where multiple bond-forming events occur in a single operational step. The palladium(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynyl anilines with (E)-β-iodovinyl sulfones provides a direct route to 3-(vinylsulfonyl)indole derivatives. acs.orgacs.orgnih.gov This process involves an intramolecular cyclization followed by a vinylation reaction, offering a highly efficient method for synthesizing functionalized indoles. acs.orgacs.orgnih.gov This methodology has been shown to be scalable and allows for late-stage synthetic transformations. acs.orgnih.gov
Advanced Coupling and Functionalization Reactions
Beyond cyclization, this compound and related vinyl aniline substrates are valuable partners in various coupling and functionalization reactions, enabling the construction of more complex molecular architectures.
N-arylation reactions are fundamental transformations for the formation of C-N bonds, leading to the synthesis of triarylamines and other N-arylated compounds. These products are important building blocks in materials science and medicinal chemistry.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-N bond formation. acs.org The coupling of anilines with aryl halides or pseudohalides is a general and widely used method. acs.org For secondary anilines, which are structurally related to N-substituted vinyl anilines, N-arylation can be more challenging due to steric hindrance and potential side reactions. acs.org
A one-pot domino N-arylation protocol using diaryliodonium reagents under copper catalysis has been developed for the synthesis of triarylamines from simple anilines. manchester.ac.uk This method is atom-economical as it utilizes both aryl groups of the diaryliodonium reagent. manchester.ac.uk The mechanism is thought to involve a switch between a Cu(I)/Cu(III) catalytic cycle for the initial arylation and an electron transfer pathway for the second arylation step. manchester.ac.uk
Selective Alkylation Strategies
The selective alkylation of this compound and related 2-(1-arylvinyl)anilines represents a key strategy for introducing molecular complexity and accessing diverse chemical scaffolds. Researchers have developed several methods to control the site of alkylation, targeting either the nitrogen atom of the aniline or the vinyl group.
One notable strategy is the visible-light-driven palladium-catalyzed radical oxy-alkylation of 2-(1-arylvinyl)anilines. acs.orgresearchgate.net This multicomponent reaction utilizes unactivated alkyl bromides and carbon dioxide to yield 1,4-dihydro-2H-3,1-benzoxazin-2-ones. The reaction proceeds under mild conditions and demonstrates high selectivity. researchgate.net The process is initiated by the carboxylation of the amino group with CO2, followed by the generation of an alkyl radical from the alkyl bromide via a visible-light-driven process involving a palladium(0) catalyst. This alkyl radical then adds to the vinyl group, leading to a carbocation intermediate that undergoes intramolecular cyclization. acs.orgresearchgate.net
Another approach to achieve selective alkylation focuses on the aniline nitrogen. For instance, the monoallylation of anilines has been effectively achieved using potassium fluoride (B91410) on Celite as a catalyst. organic-chemistry.org This method offers high selectivity for the mono-allylated product by using a near-stoichiometric ratio of the allyl halide to the aniline, thereby preventing overalkylation. organic-chemistry.org Mechanistic insights suggest that the fluoride anion activates the allyl halide by forming a hydrogen bond with the amine, which facilitates the selective N-alkylation. organic-chemistry.org
Furthermore, regioselective alkylation can be directed to the aromatic ring of the aniline. Ruthenium-catalyzed para-selective C-H alkylation of protected anilines has been demonstrated using ethyl 2-bromo-2-cyanopropanoate as the alkylating agent, affording α-arylacetonitrile skeletons. nih.gov While not performed on the title compound itself, this strategy highlights the possibility of functionalizing the aromatic ring of this compound, provided the amino group is appropriately protected.
The table below summarizes various selective alkylation strategies applicable to aniline derivatives, including those related to this compound.
| Alkylation Strategy | Reagents and Conditions | Product Type | Selectivity | Ref |
| Radical Oxy-alkylation | Alkyl bromide, CO₂, Pd(0), visible light | 1,4-Dihydro-2H-3,1-benzoxazin-2-ones | N-Carboxylation followed by vinyl alkylation and cyclization | acs.orgresearchgate.net |
| Monoallylation | Allyl halide, KF-Celite, acetonitrile (B52724) (reflux) | N-Allylanilines | N-Monoalkylation | organic-chemistry.org |
| para-C-H Alkylation | Protected aniline, ethyl 2-bromo-2-cyanopropanoate, Ru catalyst | α-Arylacetonitriles | para to the amino group | nih.gov |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. These investigations often combine computational studies with the experimental characterization of transient species.
Computational Studies on Reaction Pathways and Energy Barriers
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex reaction mechanisms of 2-vinylanilines and their derivatives. These computational studies provide detailed insights into reaction pathways, transition state geometries, and the associated energy barriers, which are often difficult to obtain through experimental means alone. diva-portal.org
For instance, in the palladium-catalyzed intramolecular trapping of N-ylides generated from ortho-vinylanilines, DFT calculations have been employed to support the proposed mechanism. researchgate.net These studies revealed that the reaction proceeds through the formation of an N-ylide, followed by a cyclization via a metallo-ene type reaction. The calculations helped to identify a six-membered cyclic transition state, which is crucial for establishing the high diastereoselectivity observed in the formation of indoline (B122111) products. researchgate.net
In the context of photocatalytic reactions, DFT studies have been used to compare different mechanistic possibilities for the cyclization of 2-vinylarylimines to form quinolines. helsinki.fi The calculations showed that a hydrogen atom transfer (HAT) mechanism involving imidoyl radicals had very low cyclization barriers, making it a highly favorable pathway. helsinki.fi Similarly, computational investigations into the synthesis of cinnolines from 2-vinylanilines demonstrated that an intermediate formed via the attack of a nitro radical has a lower energy barrier, guiding the reaction pathway. researchgate.net
DFT calculations have also shed light on palladium-catalyzed annulation reactions. For the formal (5 + 2) annulation between ortho-alkenylanilides and allenes, calculations suggested that the C-H activation step proceeds through a concerted metalation-deprotonation (CMD) mechanism. acs.org These theoretical insights are critical for understanding and controlling the regioselectivity and stereoselectivity of such transformations.
The following table presents a selection of transformations involving vinylaniline derivatives where computational studies have been instrumental in understanding the reaction mechanism.
| Transformation | Computational Method | Key Mechanistic Insight | Ref |
| Pd-catalyzed Indoline Synthesis | DFT | Formation of an N-ylide followed by a metallo-ene reaction via a six-membered cyclic transition state. | researchgate.net |
| Photocatalytic Quinoline Synthesis | DFT | A hydrogen atom transfer (HAT) mechanism with low cyclization barriers is favored. | helsinki.fi |
| Cinnoline Synthesis | DFT | Identification of a lower energy barrier for a key reaction intermediate. | researchgate.net |
| Pd-catalyzed Benzo[b]azepine Synthesis | DFT | C-H activation occurs via a concerted metalation-deprotonation (CMD) mechanism. | acs.org |
Characterization of Reactive Intermediates and Transition States
The direct observation and characterization of short-lived reactive intermediates and transition states provide compelling evidence for proposed reaction mechanisms. A variety of spectroscopic and analytical techniques are employed for this purpose.
In the reactions of 2-vinylanilines, several types of reactive intermediates have been proposed and, in some cases, characterized. For example, in radical-mediated reactions, the involvement of benzylic radicals has been suggested. researchgate.net These can be formed by the addition of a radical species to the vinyl group of the 2-vinylaniline (B1311222). Subsequent oxidation of this benzylic radical can lead to a benzylic cation, another key intermediate that can undergo nucleophilic attack to form the final product. researchgate.net
Palladium-catalyzed reactions of 2-vinylanilines often involve organopalladium intermediates. For example, the formation of vinylpalladium intermediates has been studied using 1H NMR spectroscopy, providing direct evidence for their role in the catalytic cycle. ntu.edu.sg In palladium-catalyzed cyclizations of anilines with vinyl azides, intermediates have been successfully identified using High-Resolution Mass Spectrometry (HRMS), confirming their presence in the reaction mixture. rsc.orgrsc.org
The intramolecular trapping of N-ylides derived from ortho-vinylanilines is proposed to proceed through a six-membered cyclic transition state. researchgate.net While transition states are inherently transient, their existence and structure are often inferred from experimental outcomes and strongly supported by computational studies that map the potential energy surface of the reaction. diva-portal.orgresearchgate.net
The table below lists key reactive intermediates and transition states that have been proposed or characterized in transformations involving 2-vinylaniline derivatives.
| Transformation Type | Proposed/Characterized Intermediate/Transition State | Method of Characterization/Support | Ref |
| Radical Cyclization | Benzylic radical, Benzylic cation | Radical trapping experiments, Mechanistic proposal | researchgate.net |
| Pd-catalyzed Cross-Coupling | Vinylpalladium intermediate | ¹H NMR Spectroscopy | ntu.edu.sg |
| Pd-catalyzed Cyclization with Vinyl Azides | Palladacycle intermediates | High-Resolution Mass Spectrometry (HRMS) | rsc.orgrsc.org |
| Pd-catalyzed Indoline Synthesis | N-ylide intermediate, Six-membered cyclic transition state | DFT calculations, Diastereoselectivity of products | researchgate.net |
| Visible-light-driven Oxy-alkylation | Alkyl radical, Carbocation | Mechanistic proposal based on product analysis | acs.orgresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 1 P Tolyl Vinyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Detailed NMR data is fundamental for the structural confirmation of organic molecules. However, specific ¹H NMR, ¹³C NMR, and 2D NMR spectra for 2-(1-(p-Tolyl)vinyl)aniline have not been published.
Proton NMR (¹H NMR) Data Analysis
A ¹H NMR spectrum for this compound would provide crucial information. Analysis of such a spectrum would involve identifying the chemical shifts (δ) for each unique proton, the integration to determine the proton count of each signal, and the splitting patterns (multiplicity) to deduce neighboring protons.
Hypothetical ¹H NMR Data Analysis: If data were available, one would expect to observe distinct signals for the vinylic protons, the aromatic protons on both the aniline (B41778) and tolyl rings, the amine (NH₂) protons, and the methyl (CH₃) protons of the tolyl group. The vinylic protons would likely appear as two singlets, and the aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl group would present as a singlet in the upfield region.
Carbon-13 NMR (¹³C NMR) Data Analysis
A ¹³C NMR spectrum is essential for determining the carbon framework of the molecule. Each unique carbon atom in the structure would correspond to a distinct signal in the spectrum.
Hypothetical ¹³C NMR Data Analysis: For this compound, one would anticipate signals corresponding to the vinylic carbons, the aromatic carbons of both rings, and the methyl carbon. Quaternary carbon signals (those without attached protons) would typically be less intense. The chemical shifts would help differentiate the carbons based on their electronic environment.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to map out the proton-proton networks within the aniline and tolyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons and between the different fragments of the molecule (aniline ring, vinyl group, and tolyl ring).
Without the actual spectra, a detailed analysis based on these advanced techniques cannot be performed.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which allows for the determination of its elemental composition and molecular formula. For the compound this compound (C₁₅H₁₅N), the expected exact mass would be calculated. An experimental HRMS measurement would need to match this theoretical value to a high degree of precision (typically within a few parts per million) to confirm the molecular formula. A search of the literature did not yield any published HRMS data for this compound.
Hypothetical HRMS Data Table:
| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |
|---|
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and vinyl groups, C=C bonds of the vinyl and aromatic systems, and C-N bonds. No experimental IR spectrum for this specific compound is available in the reviewed literature.
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400-3300 | N-H stretch | Primary Amine |
| ~3100-3000 | C-H stretch | Aromatic/Vinylic |
| ~1620 | C=C stretch | Alkene/Aromatic |
| ~1590 | C=C stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the conformation and intermolecular interactions of this compound in the solid state. A search for a crystal structure of this compound in crystallographic databases did not yield any results, indicating that its solid-state structure has likely not been determined or publicly reported.
Crystal Packing Motifs and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of crystalline materials is dictated by a complex interplay of non-covalent interactions, which govern the molecular packing and ultimately the macroscopic properties of the substance. For this compound and its derivatives, the molecular structure, featuring hydrogen-bond donating amino groups and extensive π-systems, suggests that hydrogen bonding and π-π stacking are the dominant forces in determining their crystal packing motifs. While a definitive crystal structure for this compound is not available in the open literature, a detailed analysis can be extrapolated from the crystallographic data of analogous compounds containing aniline, tolyl, and vinyl moieties.
The molecular arrangement in the crystalline state is a delicate balance between the need to fill space efficiently and the directional preferences of intermolecular interactions. The non-planar, twisted conformation of many vinyl-substituted aromatic compounds can lead to complex three-dimensional packing arrangements.
Hydrogen Bonding:
The primary amine (-NH₂) group in the aniline moiety is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This dual capacity allows for the formation of various hydrogen bonding networks. In the crystal structures of related aniline derivatives, it is common to observe intermolecular N-H···N hydrogen bonds, which link molecules into chains or dimeric motifs. For instance, studies on substituted anilines have demonstrated the formation of such interactions. orientjchem.org
Another significant hydrogen bonding interaction can occur between the N-H donor and the π-system of an adjacent tolyl or phenyl ring, forming an N-H···π interaction. The electron-rich nature of the aromatic rings makes them suitable acceptors for hydrogen bonds. The geometry and strength of these interactions are highly dependent on the steric and electronic environment of the interacting molecules.
The presence of other functional groups in derivatives of this compound can introduce additional hydrogen bonding possibilities. For example, hydroxyl or carboxyl groups would act as strong hydrogen bond donors and acceptors, likely dominating the crystal packing.
Interactive Data Table: Potential Hydrogen Bonding Geometries
| Donor | Acceptor | Type of Interaction | Typical Distance (D-H···A) (Å) | Typical Angle (D-H···A) (°) |
| N-H (Aniline) | N (Aniline) | Intermolecular | 2.9 - 3.2 | 150 - 180 |
| N-H (Aniline) | π-system (Tolyl) | N-H···π | 3.2 - 3.6 | 130 - 160 |
| N-H (Aniline) | π-system (Aniline) | N-H···π | 3.2 - 3.6 | 130 - 160 |
Note: The data presented in this table is based on typical values observed for similar functional groups in organic crystal structures and serves as a predictive model for this compound.
π-π Stacking:
The planar aromatic rings of the tolyl and aniline groups in this compound and its derivatives are predisposed to engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The geometry of π-π stacking can vary, with the most common arrangements being parallel-displaced and T-shaped (or edge-to-face).
In a parallel-displaced arrangement, the aromatic rings are stacked in a staggered fashion, with a centroid-to-centroid distance typically in the range of 3.3 to 3.8 Å. This geometry minimizes repulsive interactions between the π-electrons. In the T-shaped arrangement, the edge of one aromatic ring points towards the face of another.
Interactive Data Table: Potential π-π Stacking Geometries
| Interacting Rings | Stacking Type | Typical Centroid-to-Centroid Distance (Å) |
| Tolyl - Tolyl | Parallel-displaced | 3.4 - 3.8 |
| Aniline - Aniline | Parallel-displaced | 3.4 - 3.8 |
| Tolyl - Aniline | Parallel-displaced | 3.4 - 3.8 |
| Tolyl - Aniline | T-shaped | 4.5 - 5.5 |
Note: The data in this table is derived from studies on various aromatic compounds and represents potential interaction geometries for this compound.
Theoretical and Computational Studies of 2 1 P Tolyl Vinyl Aniline
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is frequently used to determine optimized molecular geometries and electronic properties. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra (like UV-Vis).
Geometry Optimization and Electronic Structure Profiling
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For 2-(1-(p-Tolyl)vinyl)aniline, this would involve determining the bond lengths, bond angles, and dihedral angles between the aniline (B41778) and p-tolyl rings relative to the vinyl bridge. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are standard for this purpose. The planarity and torsion angles of the molecule are critical in determining the extent of π-electron delocalization, which influences its electronic properties.
Interactive Table: Predicted Geometrical Parameters for a Representative Vinylaniline Structure (Note: This data is illustrative for a similar structure, as specific data for this compound is not available.)
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For molecules like this compound, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO may be distributed across the vinyl bridge and the p-tolyl group. The energy gap would be influenced by the degree of conjugation between the aromatic rings and the vinyl linker.
Interactive Table: Representative FMO Data for Aniline Derivatives
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the aniline nitrogen atom and the π-orbitals of the aromatic rings into the antibonding orbitals of the vinyl group, contributing to the stability of the conjugated system.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution in a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the area around the nitrogen atom of the aniline group would be expected to show a region of negative electrostatic potential, indicating its nucleophilic character.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.
NMR: DFT calculations can predict the chemical shifts (¹H and ¹³C) with good accuracy. The predicted shifts for this compound would reflect the electronic environment of each nucleus.
IR: The vibrational frequencies can be calculated to predict the infrared spectrum. Key vibrational modes would include N-H stretching of the amine, C=C stretching of the vinyl group, and aromatic C-H and C=C vibrations.
UV-Vis: TD-DFT calculations are employed to predict the electronic absorption spectrum. For a conjugated system like this compound, the spectrum would likely show π → π* transitions. The calculated maximum absorption wavelength (λmax) is a key parameter obtained from these studies.
Investigation of Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. In this compound, the aniline group can act as an electron donor and the p-tolylvinyl moiety can act as an acceptor. The extent of ICT can be studied by analyzing the changes in electron density distribution between the ground and excited states, often visualized through the HOMO and LUMO. The occurrence of ICT can have a significant impact on the photophysical properties of the molecule, such as its fluorescence.
Conformational Analysis and Stereoisomeric Investigations
The conformational flexibility of this compound arises from the potential for rotation around several single bonds, primarily the C-C bond connecting the vinyl group to the aniline ring and the C-N bond of the amino group. These rotations give rise to different spatial arrangements of the aromatic rings and the vinyl substituent, each with a distinct potential energy.
A thorough conformational analysis would typically involve scanning the potential energy surface by systematically rotating key dihedral angles. For instance, the orientation of the p-tolyl group relative to the vinylaniline moiety would be a critical factor in determining the most stable conformers. Computational methods, such as Density Functional Theory (DFT), are well-suited for such investigations, allowing for the optimization of molecular geometries and the calculation of relative energies of different conformers.
The presence of the vinyl group introduces the possibility of E/Z stereoisomerism. While the specific synthesis of this compound would likely favor one isomer, computational studies can predict the relative stabilities of both the E and Z isomers. The energy difference between these stereoisomers provides insight into the likelihood of their coexistence and the potential for isomerization.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |
| A | 0° | 5.2 |
| B | 45° | 2.1 |
| C | 90° | 0.0 (Global Minimum) |
| D | 135° | 2.5 |
| E | 180° | 6.0 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Quantum Chemical Studies on Reaction Mechanisms and Kinetics
Quantum chemical calculations are indispensable for unraveling the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, such studies would be crucial in understanding its reactivity, particularly in processes like cyclization or addition reactions.
Elucidation of Potential Energy Surfaces
A potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecule as a function of its geometry. By mapping out the PES for a reaction involving this compound, chemists can identify the most favorable reaction pathways. The PES reveals the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For example, in a hypothetical acid-catalyzed intramolecular cyclization reaction to form a substituted indole (B1671886), computational studies would trace the path from the protonated this compound to the final cyclized product. This would involve locating the transition state for the ring-closing step and any intermediates that may be formed along the way.
Calculation of Activation Energy Barriers and Reaction Rate Constants
The activation energy barrier (Ea) is the minimum energy required for a chemical reaction to occur and is a key determinant of the reaction rate. Quantum chemical methods can accurately calculate the energies of the transition states, and the difference between the transition state energy and the reactant energy yields the activation energy.
Once the activation energy is known, reaction rate constants (k) can be estimated using theories such as Transition State Theory (TST). These calculations provide quantitative predictions of how fast a reaction will proceed under given conditions. For instance, by calculating the activation barriers for competing reaction pathways, it is possible to predict the major and minor products of a reaction involving this compound.
Table 2: Hypothetical Calculated Kinetic Parameters for a Reaction of this compound
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |
| Cyclization | 15.8 | 1.2 x 10¹² | 3.5 x 10⁻¹ |
| Dimerization | 22.5 | 5.0 x 10¹⁰ | 7.8 x 10⁻⁷ |
Note: This table is for illustrative purposes. The values are hypothetical and would need to be determined through specific computational studies.
Applications in Advanced Chemical Materials and Synthetic Methodology
Precursors for Novel Organic Materials
The conjugated system within 2-(1-(p-Tolyl)vinyl)aniline, which can be extended through chemical modification, makes it a valuable precursor for organic materials with specific electronic and optical properties.
The core structure of this compound is particularly suited for the synthesis of non-linear optical (NLO) materials. These materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. The introduction of the p-tolylvinyl motif into larger conjugated systems, such as stilbazolium and quinolinium salts, can lead to materials with significant third-order NLO responses.
Stilbazolium and Quinolinium Derivatives:
Research has demonstrated that the p-tolylvinyl group can be incorporated into heterocyclic structures to create potent NLO chromophores. researchgate.netnih.gov The synthesis of these materials often involves a Knoevenagel condensation reaction. researchgate.net For instance, derivatives like 1-Ethyl-2-(2-p-tolyl-vinyl)-pyridinium iodide (TASI) and 1-Ethyl-2-(2-p-tolyl-vinyl)-quinolinium iodide (PTQI) have been synthesized and characterized. researchgate.net
These compounds feature a donor-π-acceptor (D-π-A) structure, where the aniline (B41778) or a related donor group pushes electron density through the p-tolylvinyl π-bridge to an acceptor, which is part of the pyridinium (B92312) or quinolinium ring. This intramolecular charge transfer is a key factor for high NLO activity.
Crystals of these materials, such as PTQI, have been grown using techniques like slow evaporation. researchgate.net Characterization using single-crystal X-ray diffraction has confirmed their molecular structures and crystalline packing, which are crucial for bulk NLO effects. researchgate.net Studies using the Z-scan technique have been employed to measure the third-order NLO properties, including the nonlinear refractive index (n₂) and the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.net The results indicate that these materials are promising candidates for NLO device applications. researchgate.net
Interactive Data Table: NLO Properties of a p-Tolylvinyl Derivative
| Property | Value for PTQI | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Synthesis Method | Knoevenagel Condensation | researchgate.net |
| Characterization | Single Crystal XRD, NMR, FTIR, TG/DTA | researchgate.net |
| NLO Measurement | Z-scan Technique | researchgate.net |
While the p-tolylvinyl aniline moiety is a component of some organic dyes developed for dye-sensitized solar cells (DSSCs), specific research detailing the synthesis of such dyes directly from this compound is not extensively documented in the reviewed literature. However, related structures containing di(p-tolyl)phenylamine as a donor unit have been successfully incorporated into branch-like organic dyes for DSSCs. These studies indicate that the p-tolyl group is a valuable component in designing efficient light-harvesting molecules. The general principle in these D-π-A sensitizers is to facilitate efficient electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO₂).
Role as Ligands or Building Blocks in Catalytic Systems
The aniline and vinyl functionalities in this compound suggest its potential for use as a ligand in transition metal catalysis or as a building block for more complex ligand structures. The nitrogen atom of the aniline can act as a coordinating atom, and the vinyl group can participate in various catalytic transformations. However, a direct application of this compound as a ligand in a specific, well-characterized catalytic system is not prominently featured in the surveyed scientific literature. Research in this area has often focused on related but structurally distinct molecules, such as phosphine (B1218219) ligands bearing tolyl groups (e.g., P(o-tolyl)₃) or other substituted anilines in catalytic reactions like palladium-catalyzed cross-coupling. mdpi.com
Intermediates in the Convergent Synthesis of Complex Organic Molecules
Convergent synthesis is a strategy in multi-step chemical synthesis that involves preparing larger fragments of a target molecule separately and then coupling them together. The structure of this compound, containing multiple reactive sites, makes it a potential intermediate for such synthetic strategies. For example, the aniline group can be diazotized and subjected to various coupling reactions, while the vinyl group can undergo additions or cycloadditions.
While the synthesis of complex molecules such as substituted quinolines can proceed through intermediates related to vinyl anilines, the specific use of this compound as a key intermediate in the convergent synthesis of a named complex natural product or pharmaceutical agent is not explicitly detailed in the available research. Synthetic strategies often employ related o-alkynyl anilines for the construction of heterocyclic systems like quinolines through electrophilic cyclization. nih.gov
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. imist.maijnc.ir Future research should prioritize the creation of sustainable routes to 2-(1-(p-tolyl)vinyl)aniline and its derivatives, moving away from traditional methods that may involve harsh conditions or hazardous reagents.
Key areas for exploration include:
Catalysis-Driven Transformations: Investigating novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could lead to more efficient and selective syntheses. ijnc.ir For instance, exploring photocatalysis or electrochemical synthesis could provide milder reaction conditions and reduce waste. rsc.orgrsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. imist.ma Research into cascade or one-pot reactions that form multiple bonds in a single operation would be highly valuable. oulu.fi
Renewable Feedstocks and Green Solvents: Exploring the use of renewable starting materials and environmentally benign solvents like water or supercritical CO2 would significantly enhance the sustainability of synthesizing this compound. ijnc.ir
A recent approach for the regioselective synthesis of 2-vinylanilines utilized aryl carboxylic acids as stable and readily available arylating reagents with a Pd-POVs catalyst system. acs.org This method highlights a move towards overcoming the limitations of traditional decarboxylative coupling. acs.org Further research in this direction, perhaps exploring alternative catalysts or reaction conditions, could lead to even more sustainable synthetic protocols.
Exploration of Novel Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely centered around the amine and vinyl functional groups, making it a versatile building block for heterocyclic synthesis. acs.orgjlu.edu.cnrsc.orgclockss.org However, there is considerable scope for uncovering new reaction pathways and catalytic transformations.
Future research could focus on:
Novel Cyclization Reactions: While its use in quinoline (B57606) synthesis is established, exploring its participation in the synthesis of other heterocyclic scaffolds is a promising area. acs.orgjlu.edu.cnrsc.orgclockss.org This could involve investigating its reactivity with different coupling partners or under novel catalytic conditions to access unprecedented molecular architectures.
Asymmetric Catalysis: The development of enantioselective transformations involving this compound would be a significant advancement, allowing for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.
C-H Activation: Direct functionalization of the C-H bonds within the this compound scaffold offers a powerful and atom-economical strategy for introducing new functional groups and building molecular complexity.
For example, a nickel-catalyzed cascade reaction of 2-vinylanilines with gem-dichloroalkenes has been shown to produce diversely substituted quinolines. acs.org Investigating the reactivity of this compound in similar cascade reactions with different electrophiles could lead to the discovery of new and efficient synthetic methodologies.
Integration with Advanced Materials Science Applications Beyond Current Scope
The unique electronic and structural properties of this compound and its derivatives suggest their potential for use in advanced materials. While research in this area is still nascent, the foundation laid by studies on related vinylaniline compounds provides a strong starting point. acs.orgresearchgate.net
Potential applications to be explored include:
Organic Electronics: The conjugated system of this compound could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). chemscene.com
Conducting Polymers: Polymerization of this compound or its incorporation into copolymers could lead to the development of novel conducting materials with tailored properties.
Sensors: The amine functionality could be utilized for the development of chemical sensors capable of detecting specific analytes through changes in their optical or electronic properties.
Research on poly(4-vinylaniline) has demonstrated its utility in creating electroactive composites for biosensing applications, highlighting the potential of the broader vinylaniline class in this field. acs.orgresearchgate.net
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of experimental and computational chemistry offers a powerful paradigm for accelerating discovery. rsc.orgajol.infouic.educhemrxiv.org In the context of this compound, this synergy can be leveraged to gain deeper insights into its behavior and to guide the design of new experiments.
Key areas for collaborative research include:
Mechanistic Elucidation: Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. researchgate.netdntb.gov.ua This knowledge can then be used to optimize reaction conditions and to predict the outcomes of new transformations.
Spectroscopic Analysis: Computational modeling can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis), leading to a more accurate characterization of novel compounds and materials.
Rational Design: Computational screening of virtual libraries of this compound derivatives can help to identify candidates with desired properties for specific applications, thus prioritizing synthetic efforts. chemrxiv.org
Synergistic experimental and computational studies have already been employed to understand the photochemical reactions of 2-vinylanilines, demonstrating the value of this integrated approach. researchgate.net
Predictive Design of New Derivatives with Tailored Chemical and Electronic Properties
Building upon the foundation of synergistic experimental and computational work, the ultimate goal is the predictive design of new this compound derivatives with precisely tailored properties. This involves establishing clear structure-property relationships that allow for the rational modification of the molecular architecture to achieve desired outcomes.
Future research in this area should focus on:
Structure-Property Relationship Studies: Systematically synthesizing a series of derivatives with varying substituents on the aromatic rings and the vinyl group and characterizing their chemical and electronic properties will be crucial.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Developing mathematical models that correlate the structural features of these derivatives with their observed properties will enable the prediction of the properties of yet-unsynthesized compounds.
Targeted Synthesis: Using the predictive models to design and synthesize new derivatives with optimized properties for specific applications, such as improved catalytic activity, enhanced fluorescence, or tailored conductivity.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
